molecular formula C18H29N5OS B12232106 3-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one

3-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B12232106
M. Wt: 363.5 g/mol
InChI Key: AKAGWNYYTDGBPJ-UHFFFAOYSA-N
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Description

3-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with an ethyl and a methylsulfanyl group, a piperazine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives.

    Substitution Reactions:

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with appropriate dihalides.

    Coupling Reactions: The pyrimidine and piperazine rings are coupled together using suitable coupling agents.

    Formation of Pyrrolidinone Moiety: The final step involves the formation of the pyrrolidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the carbonyl group in the pyrrolidinone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyrimidine and piperazine derivatives.

    Pharmaceutical Development: The compound can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids and enzymes, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to receptors and enzymes, while the pyrrolidinone moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H29N5OS

Molecular Weight

363.5 g/mol

IUPAC Name

3-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C18H29N5OS/c1-5-14-12-16(20-18(19-14)25-4)22-10-8-21(9-11-22)15-6-7-23(13(2)3)17(15)24/h12-13,15H,5-11H2,1-4H3

InChI Key

AKAGWNYYTDGBPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3CCN(C3=O)C(C)C

Origin of Product

United States

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